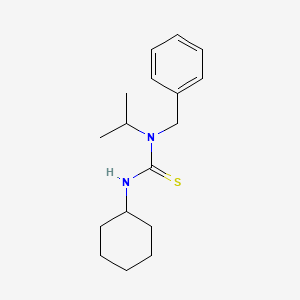

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea

Description

Significance of the Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry

The thiourea scaffold, characterized by the N-C(S)-N core, is a cornerstone in the fields of organic and medicinal chemistry. Its significance stems from its versatile reactivity and its ability to engage in a variety of biological interactions. In organic synthesis, thioureas serve as crucial intermediates for the preparation of a wide array of heterocyclic compounds. mdpi.comresearchgate.net The presence of both sulfur and nitrogen atoms allows for diverse coordination chemistry with metal ions. mdpi.com

From a medicinal chemistry perspective, the thiourea moiety is considered a "privileged structure" due to its prevalence in biologically active compounds. The hydrogen-bonding capabilities of the N-H protons and the sulfur atom are critical for molecular recognition and interaction with biological targets such as enzymes and receptors. This has led to the development of numerous thiourea derivatives with a broad spectrum of pharmacological activities. researchgate.netnih.gov

Overview of the Research Landscape for N,N'-Disubstituted Thioureas

N,N'-disubstituted thioureas represent a significant and extensively studied class of compounds. The synthetic accessibility of these molecules, often through the straightforward reaction of an amine with an isothiocyanate, allows for the creation of large and structurally diverse libraries for biological screening. mdpi.comrsc.org Research into this class of compounds has revealed a wide range of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov

The specific substituents on the nitrogen atoms play a crucial role in determining the biological activity and physicochemical properties of the molecule. The lipophilicity, steric bulk, and electronic nature of these substituents can be fine-tuned to optimize potency and selectivity for a particular biological target. nih.gov

Rationale for Investigating 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea

The specific arrangement of these substituents in this compound would result in a unique three-dimensional structure and electronic distribution, potentially leading to novel biological activities. A hypothetical investigation would likely focus on its synthesis, structural characterization, and screening for a range of biological activities, guided by the known therapeutic potential of other N,N'-disubstituted thioureas.

Without experimental data, any discussion of its specific properties remains speculative. Further research would be required to synthesize and characterize this compound and to explore its potential applications in medicinal chemistry and other fields.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2S/c1-14(2)19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUZGFGEFYFGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333602 | |

| Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

482282-84-8 | |

| Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Cyclohexyl 1 Propan 2 Ylthiourea and Analogues

Established Synthetic Pathways for Disubstituted Thioureas

The most direct and widely employed method for synthesizing N,N,N'-trisubstituted thioureas is the one-step "click" reaction between an isothiocyanate and a secondary amine. nih.gov This reaction is characterized by its simplicity, high atom economy, and generally high yields. nih.gov For the specific synthesis of 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea, this would involve the reaction of cyclohexyl isothiocyanate with N-benzyl-N-isopropylamine.

The general mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final trisubstituted thiourea (B124793) product. The reaction is typically carried out in an organic solvent, and the product can often be isolated in high purity after simple workup and recrystallization. nih.gov

A representative synthetic procedure is as follows: A solution of the secondary amine (e.g., dibenzylamine) is prepared in a suitable solvent like toluene. To this solution, the isothiocyanate (e.g., benzyl (B1604629) isothiocyanate) is added, and the mixture is stirred, often at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization from a solvent system like ethanol (B145695)/hexane to afford the pure N,N,N'-trisubstituted thiourea. nih.gov The versatility of this method allows for the synthesis of a diverse library of thioureas by varying the substituents on both the amine and the isothiocyanate. nih.gov

The reactivity of this process can be influenced by the steric and electronic properties of the substituents on both the amine and the isothiocyanate. nih.gov Sterically hindered secondary amines may require longer reaction times or elevated temperatures to achieve high conversion. Similarly, the electrophilicity of the isothiocyanate carbon can be modulated by the electronic nature of its substituent.

One common alternative involves the use of carbon disulfide as a thiocarbonyl source. In this approach, a primary or secondary amine reacts with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt. This intermediate can then react with another amine, typically under heating, to produce the unsymmetrical thiourea. nih.govorganic-chemistry.org For the synthesis of a trisubstituted thiourea like this compound, this would be a multi-step process. For instance, N-benzyl-N-isopropylamine could be reacted with carbon disulfide to form a dithiocarbamate, which would then be reacted with cyclohexylamine. However, controlling the selectivity in the second step to avoid the formation of symmetrical byproducts can be a challenge.

Other thiocarbonyl transfer agents, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), can also be employed. These reagents react with amines to form thioureas. However, the toxicity of reagents like thiophosgene often limits their use. mdpi.com More recently, milder and more stable thiocarbonyl transfer agents have been developed. For example, 1-(methyldithiocarbonyl)imidazole (B1600433) has been shown to be an effective reagent for the preparation of mono-, di-, and trisubstituted thioureas under mild conditions. mdpi.com

Another approach involves the reaction of dithiocarbamates with amines under catalytic conditions. For instance, trimethylamine (B31210) or DABCO salts of dithiocarbamates can react with primary or secondary amines in the presence of cerium ammonium (B1175870) nitrate (B79036) as a catalyst to yield di- and trisubstituted thioureas. nih.gov This method has been shown to be effective in acetonitrile (B52724) at room temperature. nih.gov

Optimized Reaction Conditions and Parameters

The successful synthesis of this compound and its analogues, with high yield and purity, is highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the potential use of catalysts.

The choice of solvent can significantly impact the rate and outcome of thiourea synthesis. For the reaction of isothiocyanates with amines, a variety of aprotic solvents are commonly used, including toluene, acetonitrile, and dichloromethane. nih.gov The ideal solvent should be inert to the reactants and products and should facilitate the dissolution of the starting materials. In some cases, solvent-free conditions, particularly in mechanochemical synthesis, have also proven to be highly effective, leading to quantitative yields in short reaction times.

Temperature is another critical parameter. While many reactions between isothiocyanates and amines proceed efficiently at room temperature, nih.gov sterically hindered substrates may require heating to overcome the activation energy barrier. For instance, reactions involving bulky secondary amines might be sluggish at ambient temperature and may benefit from refluxing in a suitable solvent. Conversely, some reactions may require cooling to control exothermicity and minimize side product formation. Optimization studies have shown that for certain multicomponent syntheses of thioureas in aqueous media, a temperature of 80°C can provide optimal yields in a short timeframe. researchgate.net

The following table summarizes the impact of solvent and temperature on a model thiourea synthesis. acs.org

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| 1 | Et₂O | 25 | >20:1 | 95 | 99 |

| 2 | DCE | 25 | 15:1 | 92 | 98 |

| 3 | CHCl₃ | 25 | 18:1 | 90 | 99 |

| 4 | Toluene | 25 | 10:1 | 91 | 99 |

| 5 | MeCN | 25 | 4:1 | 94 | 99 |

| 6 | THF | 25 | 2:1 | 92 | 99 |

This interactive table demonstrates how solvent choice can influence stereoselectivity and yield in a catalytic asymmetric reaction, highlighting the importance of reaction condition optimization.

While many thiourea syntheses proceed efficiently without a catalyst, certain transformations can be accelerated or made more selective through the use of catalysts. Thioureas themselves can act as organocatalysts, often through hydrogen bonding interactions. acs.org In the context of their synthesis, Lewis acids can play a role in activating the reactants.

A Lewis acid could potentially coordinate to the sulfur or nitrogen atom of the isothiocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. While not always necessary for simple thiourea formation, this can be beneficial in cases of low reactivity, such as with sterically hindered or electron-rich amines. Although direct Lewis acid catalysis for the synthesis of N,N,N'-trisubstituted thioureas is not extensively documented for this specific class, the principle is applied in various other organic reactions. rsc.org For instance, achiral trisubstituted thioureas have been used as secondary ligands in copper(I)-catalyzed reactions, where they are believed to bind to the metal complex and influence stereocontrol. nih.gov

Maximizing the yield and ensuring the high purity of the final product are paramount in synthetic chemistry. For the synthesis of this compound, several factors should be considered.

Stoichiometry: The reaction between the isothiocyanate and the amine is typically run with a 1:1 stoichiometric ratio of the reactants. Using a slight excess of one reactant is generally not necessary for this efficient reaction.

Reaction Monitoring: To ensure the reaction goes to completion and to avoid the formation of degradation products from prolonged reaction times, it is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification: The purification of trisubstituted thioureas is often straightforward. Due to their crystalline nature, recrystallization is a highly effective method for obtaining a high-purity product. nih.gov A common procedure involves dissolving the crude product in a hot solvent, such as ethanol, and then allowing it to cool slowly, often with the addition of a less polar co-solvent like hexane, to induce crystallization. The pure crystals can then be isolated by filtration, washed with a cold solvent, and dried under vacuum. nih.gov In cases where recrystallization is not sufficient, column chromatography on silica (B1680970) gel can be employed for further purification.

The table below provides a summary of purification and yield data for a series of synthesized N,N,N'-trisubstituted thioureas. nih.gov

| Compound | Reactants | Purification Method | Yield (%) |

| 1 | Benzyl isothiocyanate, Dibenzylamine | Recrystallization (Ethanol/Hexane) | >75 |

| 2 | Phenyl isothiocyanate, N-methylaniline | Recrystallization | >75 |

| 3 | Phenyl isothiocyanate, Di-n-butylamine | Recrystallization | >75 |

This interactive table illustrates typical yields and purification methods for the synthesis of N,N,N'-trisubstituted thioureas, demonstrating the high efficiency of the synthetic route.

Isolation and Purification Techniques

The purification of this compound and related thiourea derivatives is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. High purity is essential for accurate characterization and reliable evaluation in subsequent applications. The primary methods employed are recrystallization and various forms of chromatography.

Recrystallization Methods

Recrystallization is a widely used technique for purifying solid thiourea derivatives. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor. The choice of solvent is paramount and is determined by the solubility characteristics of the thiourea derivative.

Commonly used solvents for the recrystallization of thiourea compounds include ethanol, aqueous ethanol, and water. asianpubs.orggoogle.commdpi.com For instance, N-aryl-N'-aroyl(acyl)thioureas have been successfully recrystallized from ethanol. asianpubs.org Similarly, benzyl-thiourea has been purified by recrystallization from aqueous ethanol, and n-butyl-thiourea from water. google.com In some synthetic procedures, the product precipitates directly from the reaction mixture and can be isolated by simple filtration, followed by recrystallization of the crude solid. mdpi.comnih.gov For compounds that are difficult to crystallize from conventional solvents, techniques such as lyophilization followed by recrystallization from an appropriate solvent mixture may be employed. researchgate.net

Spontaneous resolution of chiral thiourea derivatives via preferential crystallization has also been investigated, where molecules of identical chirality self-recognize and crystallize as a conglomerate, allowing for the separation of enantiomers. rsc.org

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification and analysis of thiourea derivatives, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of thiourea compounds. nih.govsielc.com Methods have been developed for the separation of thiourea and its derivatives using various stationary phases, such as Primesep P and Primesep S mixed-mode columns. sielc.comsielc.com The mobile phase composition, typically a mixture of water and acetonitrile with a buffer like phosphoric acid, is optimized to achieve effective retention and separation. sielc.com Detection is commonly performed using UV detectors at wavelengths around 200 nm. sielc.comsielc.com Specialized detectors, such as a thin-layer polarographic detector, have also been devised for the sensitive detection of thiourea derivatives separated by HPLC. nih.gov

Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of reactions and to identify suitable solvent systems for column chromatography. researchgate.netoup.com Silica gel is a common stationary phase for the TLC analysis of thiourea derivatives. oup.com The composition of the mobile phase can be altered to achieve desired separations; for example, a mixture of 5% aqueous thiourea, acetone, and methanol (B129727) has been used to separate co-existing surfactants. oup.com

Paper Chromatography has also been applied to study the separation of thiourea from other sulfur-containing compounds, with the solvent composition being a key factor in achieving separation. acs.org For preparative scale purification, column chromatography is often the method of choice, allowing for the separation of mixtures of thiourea derivatives. nih.gov

Design of Novel Derivatization Strategies for this compound Analogues

The derivatization of the core this compound structure is a key strategy for developing new compounds with modified properties. These strategies involve the systematic introduction of different functional groups to probe structure-activity relationships or to create ligands for specific applications.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. For thiourea derivatives, this involves synthesizing a library of analogues where specific parts of the molecule are systematically varied to understand how these changes affect biological activity or physical properties.

A common synthetic route to achieve this diversity is the reaction of various isothiocyanates with a range of primary or secondary amines. organic-chemistry.orgmdpi.com This approach allows for the introduction of a wide array of substituents on both nitrogen atoms of the thiourea core. For example, in the development of anti-leishmanial agents, two generations of N,N'-disubstituted thiourea derivatives were synthesized. mdpi.comresearchgate.net The first generation was created by reacting different isothiocyanates (e.g., phenyl isothiocyanate, benzyl isothiocyanate) with various amines. mdpi.com Analysis of the SAR from this initial series can guide the design of a second generation of compounds, such as incorporating a piperazine (B1678402) ring to enhance potency and selectivity. mdpi.comresearchgate.net

Similarly, SAR studies on thiourea derivatives as HIV-1 inhibitors involved the design and synthesis of new classes of compounds to probe their binding to biological targets. nih.gov The insights gained from evaluating the biological activity of these analogues help to build a comprehensive understanding of the structural requirements for a desired effect. nih.govmdpi.com

| Core Moiety | Substituent Group Varied | Example Substituents | Purpose of Variation | Reference |

|---|---|---|---|---|

| Isothiocyanate | R group in R-NCS | Phenyl, Benzyl, Phenethyl, 3,4,5-trimethoxyphenyl | Investigate effect of lipophilicity and steric bulk on anti-leishmanial activity. | mdpi.com |

| Amine | R' group in R'-NH2 | Various primary and secondary amines | Explore diverse chemical space for biological activity. | organic-chemistry.org |

| Core Structure | Incorporation of new rings | Piperazine moiety | Enhance potency and selectivity against Leishmania amazonensis. | mdpi.comresearchgate.net |

Functionalization for Specific Research Applications (e.g., coordination chemistry)

Thiourea derivatives are highly versatile ligands in coordination chemistry due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. nih.govwaikato.ac.nzrsc.org This allows them to form stable complexes with a wide range of transition metals. rsc.orgtandfonline.com Functionalizing the thiourea scaffold with additional donor groups significantly expands their coordination potential and allows for the design of ligands with specific coordination modes and properties. waikato.ac.nztandfonline.com

Strategies for functionalization include introducing electron-withdrawing substituents such as sulfonyl, phosphoryl, or acyl groups onto the thiourea core. waikato.ac.nztandfonline.com These functional groups can participate in coordination, leading to different chelation modes. For example, acylthioureas can coordinate to metal centers through both the sulfur and the acyl oxygen atoms, forming stable six-membered chelate rings. rsc.org The introduction of sulfonyl groups can lead to linkage isomers, where coordination can occur through the S and N-alkyl atoms (distal isomer) or the S and N-sulfonyl atoms (proximal isomer). waikato.ac.nztandfonline.com

The steric and electronic properties of the substituents on the nitrogen atoms also play a crucial role in determining the structure and stability of the resulting metal complexes. waikato.ac.nz By carefully selecting these substituents, researchers can fine-tune the ligand's properties for applications ranging from catalysis to medicinal chemistry. waikato.ac.nztandfonline.com The ability to form inter- and intramolecular hydrogen bonds further contributes to the variable binding modes and remarkable coordination abilities of these functionalized ligands. nih.gov

| Functional Group Introduced | Potential Donor Atoms | Resulting Coordination Behavior | Reference |

|---|---|---|---|

| Acyl (R-C=O) | Sulfur, Oxygen | Forms stable S,O-bidentate cationic complexes, creating six-membered chelate rings. | rsc.org |

| Sulfonyl (R-SO2) | Sulfur, Nitrogen (alkyl or sulfonyl), Oxygen | Can form linkage isomers (proximal vs. distal); potential for S,N or S,O chelation. | waikato.ac.nztandfonline.com |

| Phosphoryl (R2P=O) | Sulfur, Nitrogen, Oxygen | Expands coordination potential with additional donor sites. | tandfonline.com |

Advanced Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive search for spectroscopic and structural data on the specific chemical compound, this compound, has concluded that the detailed experimental information required for a thorough analysis is not available in publicly accessible scientific literature or chemical databases. Efforts to locate primary research articles or reference spectra detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) characteristics of this molecule were unsuccessful.

The inquiry was aimed at constructing a detailed scientific article focusing on the advanced structural elucidation and conformational analysis of this compound. The intended structure of this analysis included an in-depth examination of its spectroscopic profile:

¹H and ¹³C NMR Spectroscopy: To map the proton and carbon framework of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC): For unambiguous assignment of complex proton and carbon signals and to establish connectivity within the molecular structure.

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the thiourea C=S and N-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions and potential conjugation within the molecule.

Despite extensive searches for data pertaining to "this compound" and its synonyms like "N-benzyl-N-isopropyl-N'-cyclohexylthiourea," no specific datasets were found. While information exists for structurally related compounds, such as various substituted ureas and other thiourea derivatives, extrapolating this data would be scientifically unsound and would not pertain to the unique structure of the target compound.

The absence of this foundational data precludes the generation of the requested detailed analysis. The synthesis and/or characterization of this compound has either not been reported in the searched literature, or the data has not been made publicly available. Therefore, a scientifically accurate article adhering to the specified detailed outline cannot be produced at this time.

Advanced Structural Elucidation and Conformational Analysis of 1 Benzyl 3 Cyclohexyl 1 Propan 2 Ylthiourea

Spectroscopic Characterization Beyond Basic Identification

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structural features of thiourea (B124793) derivatives through analysis of their fragmentation patterns. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are commonly employed for the characterization of these compounds. tandfonline.com The high-resolution mass spectrometry (HR-MS) value for a synthesized compound is essential for confirming its molecular weight. mdpi.com

For 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea (Molecular Formula: C₁₇H₂₆N₂S), the expected exact mass provides a definitive confirmation of its elemental composition. Upon ionization, the molecule undergoes characteristic fragmentation, providing valuable structural information. The fragmentation of thiourea derivatives often involves cleavage of the C-N bonds adjacent to the thiocarbonyl group, as well as fragmentation within the substituent groups.

Key Fragmentation Pathways:

α-cleavage: Fission of the bond adjacent to the nitrogen atoms, leading to the loss of the benzyl (B1604629), cyclohexyl, or propan-2-yl groups.

Loss of Substituents: Cleavage can result in the formation of stable carbocations, such as the tropylium (B1234903) ion (m/z 91) from the benzyl group.

Thiourea Core Fragmentation: The central N-C(S)-N moiety can also undergo cleavage.

The resulting mass spectrum would display a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the full molecular weight, along with a series of fragment ions that are diagnostic of the compound's structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂S |

| Calculated Exact Mass | 290.1817 g/mol |

| Predicted Key Fragment Ions (m/z) | Identity |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

| 199 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 207 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl group) |

| 247 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the precise molecular conformation, geometry, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Solid-State Molecular Conformation and Geometry

Thiocarbonyl Group: The C=S bond length is expected to be within the typical range for thiourea derivatives, generally around 1.695 Å. nih.gov

C-N Bonds: The C-N bond lengths within the thiourea core exhibit partial double-bond character due to resonance, making them shorter than a typical C-N single bond. researchgate.net

Cyclohexyl Group: The cyclohexyl ring is anticipated to adopt a stable chair conformation to minimize steric strain. nih.govnih.gov

Benzyl and Propan-2-yl Groups: These groups will be oriented to reduce steric hindrance with the rest of the molecule. The dihedral angle between the plane of the benzyl ring and the thiourea plane is a key conformational parameter. researchgate.net

Table 2: Typical Bond Lengths and Angles in Thiourea Derivatives

| Parameter | Typical Value | Reference |

|---|---|---|

| C=S Bond Length | 1.68 - 1.71 Å | nih.gov |

| C-N Bond Length | 1.33 - 1.36 Å | nih.gov |

| N-C-N Angle | ~116 - 118° | nih.gov |

| N-C-S Angle | ~120 - 122° | nih.gov |

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds play a crucial role in stabilizing the conformation of a molecule. mdpi.com In N,N'-disubstituted thioureas, intramolecular N-H···S or N-H···O (in acylthioureas) interactions can lead to the formation of planar six- or seven-membered rings, designated as S(6) or S(7) motifs. iucr.orgresearchgate.netrsc.org

For this compound, which is a trisubstituted thiourea, there is only one N-H proton available for hydrogen bonding. The potential for an intramolecular hydrogen bond is limited. An N-H···N interaction is geometrically possible but may be hindered by the bulky substituents. nih.gov The presence or absence of such an interaction significantly influences the orientation of the cyclohexyl group relative to the thiourea core.

Investigation of Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by a network of intermolecular interactions. mersin.edu.tr In thiourea derivatives, hydrogen bonding is a dominant directional force.

N-H···S Hydrogen Bonds: The most significant intermolecular interaction in many thiourea crystal structures is the hydrogen bond between the N-H proton of one molecule and the sulfur atom of a neighboring molecule. researchgate.net This interaction frequently leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. nih.govnih.gov

Weak Interactions: In addition to strong hydrogen bonds, weaker interactions such as C-H···S, C-H···π, and van der Waals forces are crucial for consolidating the three-dimensional crystal architecture. rsc.orgacs.org The benzyl group can participate in π-π stacking or C-H···π interactions, while the aliphatic cyclohexyl and propan-2-yl groups contribute to crystal packing through van der Waals forces. acs.orgnih.gov

Table 3: Common Intermolecular Interactions in Thiourea Crystal Packing

| Interaction Type | Description | Structural Motif |

|---|---|---|

| N-H···S | Strong hydrogen bond between the amide proton and the thione sulfur. | Forms inversion dimers (R²₂(8) motif) or chains. |

| C-H···S | Weaker hydrogen bond involving alkyl or aryl C-H groups and the sulfur atom. | Reinforces dimer formation and links motifs together. |

| C-H···π | Interaction between a C-H bond and the π-system of the benzyl ring. | Contributes to the stabilization of the 3D network. |

| van der Waals Forces | Dispersive forces, particularly from H···H contacts involving alkyl groups. | Significant contributor to overall packing stability. |

Elucidation of Tautomeric Forms in Crystalline State

Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H group). Extensive studies have demonstrated that in the solid, crystalline state, thiourea derivatives exist exclusively in the more stable thione form. acs.orgnih.gov

The thiol tautomer is a higher-energy species. rsc.org While it can be generated under specific experimental conditions, such as UV irradiation in a cryogenic matrix, it spontaneously converts back to the more stable thione form. rsc.orgmtak.hu Therefore, standard X-ray crystallographic analysis of this compound is expected to confirm the presence of only the thione tautomer in the crystal lattice. The stability of the thione form is a key characteristic of these compounds in the solid state. nih.gov

Computational and Theoretical Investigations of 1 Benzyl 3 Cyclohexyl 1 Propan 2 Ylthiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. asianresassoc.org

MEP maps are color-coded to indicate different electrostatic potential values. Typically:

Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. In thiourea (B124793) derivatives, this region is often located around the sulfur and oxygen (if present) atoms.

Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms (e.g., N-H groups).

Green represents areas of neutral potential.

This mapping helps predict how a molecule will interact with other molecules, such as biological receptors. asianresassoc.org

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Identification of Putative Biological Targets and Binding Sites

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. biointerfaceresearch.comnih.govnih.gov Molecular docking studies are performed to elucidate how these compounds interact with specific protein targets at the atomic level.

The process involves docking the optimized 3D structure of the thiourea ligand into the active site of a target protein. The results are evaluated based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction.

Key findings from docking studies on various thiourea derivatives include:

Anticancer Targets: Thiourea compounds have been docked against various cancer-related proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-RAF, and DNA topoisomerase. biointerfaceresearch.commdpi.com For example, docking studies have shown that the thiourea N-H groups are capable of forming crucial hydrogen bonds with key amino acid residues like Aspartate (Asp) and Glutamate (Glu) in the active site of kinases. biointerfaceresearch.com

Enzyme Inhibition: Many thiourea derivatives are potent inhibitors of enzymes like urease. Docking simulations reveal interactions with key residues and metal ions (e.g., Ni²⁺) in the urease active site. nih.gov

Antibacterial Targets: DNA gyrase is a common target for antibacterial agents. Docking studies of thiourea derivatives have identified interactions with the DNA gyrase subunit B, suggesting a mechanism for their antibacterial activity. nih.govrsc.org

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. biointerfaceresearch.comnih.gov This information is invaluable for the rational design of new, more potent derivatives.

Table 4: Representative Molecular Docking Results for Various Thiourea Derivatives against Biological Targets

| Compound Type | Protein Target | PDB ID | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Arylthiourea | VEGFR2 | 2OH4 | -8.5 | Asp1046, Glu885 |

| Benzoylthiourea | DNA Gyrase B | 1KZN | -7.9 | Asp73, Gly77 |

| Phenylthiourea (B91264) | Urease | 4H9M | -7.2 | His322, Met366 |

Note: This table is a compilation of representative data from studies on various thiourea derivatives to illustrate the application of molecular docking. biointerfaceresearch.comnih.govnih.gov

Prediction of Binding Affinities and Interaction Modes

Computational docking is a primary method for predicting the binding affinity and interaction modes of a ligand with a biological target, such as a protein or enzyme. For thiourea derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes, including those involved in cancer pathways. biointerfaceresearch.com

The binding affinity of 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea to a target protein would be quantified by its binding energy, typically expressed in kcal/mol. A lower binding energy indicates a more stable ligand-protein complex. The structural features of the compound, namely the benzyl (B1604629) group, the cyclohexyl ring, and the propan-2-yl substituent, are expected to play crucial roles in its binding.

Hydrogen Bonding: The thiourea backbone (-NH-C(S)-NH-) is a key pharmacophore capable of forming strong hydrogen bonds. The nitrogen atoms can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions with amino acid residues in the active site of a target protein are critical for stabilizing the complex.

Docking simulations of analogous N-benzyl-N'-phenylthioureas have demonstrated their ability to fit into the active sites of protein kinases, where they form key hydrogen bonds and hydrophobic interactions. researchgate.net For instance, studies on N,N'-disubstituted thiourea derivatives have highlighted the importance of hydrophobic interactions with residues like Val370, Leu477, and Phe221 in the active site of aromatase.

Illustrative Docking Results for Thiourea Analogs

| Target Protein | Thiourea Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Aromatase | meta-bisthiourea with 3,5-diCF3 | -9.8 | Val370, Leu477, Ser478, Ile133 | Hydrophobic |

| EGFR Kinase | N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea | -8.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |

| Checkpoint Kinase 1 | N-(phenylcarbamothioyl)-4-chloro-benzamide | -67.19 (Plant Score) | Not Specified | Not Specified |

This table presents illustrative data from studies on various thiourea derivatives to demonstrate the type of information generated from molecular docking studies. The values are not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, MD simulations are typically performed to assess the stability of the predicted binding pose. A simulation running for several nanoseconds can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes that might lead to its dissociation. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD profile over time suggests a stable complex.

For thiourea derivatives, MD simulations have been used to confirm the stability of their interactions with target proteins. For example, simulations of thiourea-iron (III) metal complexes as NUDT5 inhibitors showed stable interactions over a 100-ns simulation period, as indicated by low RMSD and Root Mean Square Fluctuation (RMSF) values.

Analysis of Dynamic Binding Mechanisms and Solvent Effects

MD simulations also allow for the analysis of the dynamic nature of the binding interactions. Hydrogen bonds and hydrophobic contacts that are observed in static docking poses can be monitored throughout the simulation to determine their persistence. This provides a more realistic picture of the binding mechanism.

Furthermore, MD simulations explicitly account for the role of solvent (water) molecules. Water molecules can mediate interactions between the ligand and the protein or be displaced from the binding site upon ligand binding, which has energetic consequences. The analysis of water dynamics in the active site can provide crucial information for optimizing ligand design.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Property Prediction

Development of Predictive Models for Biological Activity Based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are based on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For a series of thiourea derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the predictive model. Such models can guide the synthesis of new derivatives with potentially improved activity. QSAR studies on thiourea derivatives have indicated that properties like mass, polarizability, and the presence of specific bonds are key predictors for their anticancer activities. farmaciajournal.com

In Silico Prediction of Absorption, Distribution, Metabolism (excluding human kinetics), and Excretion (ADME) Relevant Parameters

In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. Various computational models and software are available to predict these properties.

For this compound, a range of ADME parameters can be predicted based on its structure.

Illustrative Predicted ADME Properties for a Thiourea Derivative

| ADME Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux from cells, which can contribute to drug resistance. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Yes/No (depending on the model) | Indicates potential for central nervous system activity or, conversely, a lower risk of CNS side effects. |

| Plasma Protein Binding | High | The extent of binding affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Moderate | Reflects the rate at which the drug is eliminated from the body. |

This table provides an example of the types of ADME parameters that can be predicted in silico. The values are illustrative and not specific to this compound.

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of new analogs with improved ADME profiles. uobaghdad.edu.iqscirp.org

Computational Drug-Likeness and Pharmacokinetic Property Assessment

Computational methods are integral to modern drug discovery, providing crucial insights into the potential of a chemical compound to be developed into an effective drug. These in silico techniques are designed to predict the drug-like characteristics and pharmacokinetic profile of a molecule, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This early-stage assessment helps to identify candidates with a higher probability of success in later clinical trials, thereby reducing the time and cost of drug development.

Drug-Likeness Assessment

A primary step in computational analysis is the evaluation of a compound's "drug-likeness," often guided by established principles like Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule outlines a set of physicochemical properties that are common among orally active drugs. While not a rigid set of rules, adherence to these guidelines suggests a higher likelihood of good oral bioavailability. wikipedia.org

The key parameters of Lipinski's Rule of Five are:

Molecular Weight (MW): A molecular weight of less than 500 Daltons is generally preferred.

LogP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a molecule, should ideally be less than 5.

Hydrogen Bond Donors (HBD): The number of hydrogen bond donors (typically N-H and O-H groups) should be no more than 5.

Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors (typically nitrogen and oxygen atoms) should not exceed 10.

A hypothetical Lipinski's Rule of Five analysis for this compound would be presented as follows:

| Parameter | Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | Data not available | < 500 | Data not available |

| LogP | Data not available | < 5 | Data not available |

| Hydrogen Bond Donors | Data not available | ≤ 5 | Data not available |

| Hydrogen Bond Acceptors | Data not available | ≤ 10 | Data not available |

| Violations | Data not available | ≤ 1 | Data not available |

Pharmacokinetic (ADMET) Property Assessment

Beyond the general guidelines of drug-likeness, a more detailed ADMET profile is computationally predicted. This involves a suite of models that estimate various pharmacokinetic parameters.

Absorption: This includes predictions of gastrointestinal (GI) absorption and permeability through the blood-brain barrier (BBB). Good GI absorption is critical for orally administered drugs. core.ac.uk

Distribution: This aspect relates to how a drug is distributed throughout the body's tissues and fluids.

Metabolism: Computational models can predict the likelihood of a compound being metabolized by cytochrome P450 (CYP450) enzymes, which are crucial for drug clearance. researchgate.net

Excretion: This refers to the pathways by which the drug and its metabolites are removed from the body.

Toxicity: A range of toxicological endpoints can be predicted, including potential cardiotoxicity (e.g., hERG inhibition) and mutagenicity (Ames test).

A summary of the predicted ADMET properties for this compound would be compiled in a table similar to the one below.

| ADMET Property | Predicted Value/Classification |

|---|---|

| Absorption | |

| Gastrointestinal (GI) Absorption | Data not available |

| Blood-Brain Barrier (BBB) Permeability | Data not available |

| Distribution | |

| Plasma Protein Binding (%) | Data not available |

| Metabolism | |

| CYP2D6 Inhibitor | Data not available |

| CYP3A4 Inhibitor | Data not available |

| Excretion | |

| Renal Clearance | Data not available |

| Toxicity | |

| hERG Inhibition | Data not available |

| Ames Mutagenicity | Data not available |

While specific data for this compound is not available, computational studies on other thiourea derivatives have been conducted, demonstrating their potential as bioactive agents. researchgate.netnih.gov These studies often employ a combination of molecular docking to predict binding affinities to therapeutic targets and ADMET predictions to assess their drug-like properties. researchgate.net Such comprehensive in silico analyses are essential for prioritizing and guiding the synthesis and further experimental evaluation of new chemical entities.

Mechanistic Investigations of Biological Activities for 1 Benzyl 3 Cyclohexyl 1 Propan 2 Ylthiourea Analogues in Vitro and Pre Clinical Focus

Enzyme Inhibition Studies and Mechanisms of Action

Inhibition of Glycosidases and Amylases: Mechanistic Insights

Thiourea (B124793) derivatives have been investigated for their potential to inhibit carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. dergipark.org.trpeeref.com These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a key therapeutic strategy for managing hyperglycemia. The inhibitory activity of thiourea analogues is often attributed to the specific structural features that allow them to interact with the active sites of these enzymes.

Research into novel pyrimidine-linked acyl thiourea derivatives has demonstrated significant inhibitory potential against α-amylase. nih.gov Molecular docking studies suggest that these compounds bind within the active site of the enzyme, with the acyl thiourea moiety playing a critical role in forming interactions with key amino acid residues. The inhibitory mechanism often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the substrate from binding. The inhibitory concentration (IC₅₀) values for some of these derivatives have been found to be in the low micromolar range, indicating potent inhibition. For instance, certain novel thiourea derivatives have shown promising α-amylase and α-glucosidase enzyme inhibition activity. dergipark.org.tr

| Compound Class | Target Enzyme | IC₅₀ Values (µM) | Reference |

| Pyrimidine linked acyl thioureas | α-Amylase | Moderate activity reported | nih.gov |

| Novel thiourea derivatives | α-Amylase | Activity reported, specific values vary | dergipark.org.tr |

| Novel thiourea derivatives | α-Glucosidase | Activity reported, specific values vary | dergipark.org.tr |

This table is interactive. Click on the headers to sort the data.

Sirtuin (SIRT1) Inhibition: Molecular Interactions and Pathways

Sirtuins (SIRTs) are a class of NAD⁺-dependent histone deacetylases that regulate numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. scilit.comnih.gov SIRT1, in particular, is a target of interest, and thiourea-based compounds have emerged as potential inhibitors. pensoft.netresearchgate.net The mechanism of SIRT1 inhibition by thiourea analogues involves direct interaction with the enzyme's catalytic domain.

Molecular docking and dynamics simulations have been employed to elucidate the binding modes of these inhibitors. pensoft.netresearchgate.net These studies show that thiourea derivatives can fit into the binding pocket of SIRT1. The interaction is stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds with specific amino acid residues, such as PheA:297. researchgate.net By occupying the catalytic site, these compounds prevent the binding of both the acetylated substrate and the NAD⁺ cofactor, thereby inhibiting the deacetylation reaction. nih.gov Some Nε-thiocarbamoyl-lysine analogues have been identified as potent, mechanism-based inhibitory warheads against SIRT1, SIRT2, and SIRT3. nih.gov The development of these inhibitors holds therapeutic promise for modulating cellular pathways controlled by SIRT1. pensoft.netui.ac.id

| Compound Derivative | Target Enzyme | Key Interacting Residues | Binding Affinity (ΔG, kcal/mol) | Reference |

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | SIRT1 | PheA:297 | -9.29 | researchgate.net |

| 1-benzoyl-3-methylthiourea derivatives | SIRT1 | Not specified | Not specified | pensoft.netresearchgate.net |

| Nε-methyl-thiocarbamoyl-lysine | SIRT1/2/3 | Not specified | Stronger inhibition than lead compound | nih.gov |

This table is interactive. Click on the headers to sort the data.

Tyrosinase Inhibition: Kinetic Studies and Binding Mechanisms

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making it a prime target for inhibitors used in cosmetics and medicine to treat hyperpigmentation disorders. nih.govmdpi.com Thiourea and its derivatives are well-documented tyrosinase inhibitors. nih.govresearchgate.net Their mechanism often involves direct interaction with the dicopper catalytic center within the enzyme's active site. nih.govresearchgate.net

Kinetic studies, frequently employing Lineweaver-Burk plots, have revealed that thiourea analogues can act as different types of inhibitors, including competitive, non-competitive, or mixed-type. nih.govmdpi.comnih.gov For example, some indole-thiourea derivatives act as competitive inhibitors, suggesting they bind to the same active site as the substrate, L-tyrosine. mdpi.com In contrast, certain 1-pentanoyl-3-arylthioureas have been identified as non-competitive inhibitors, indicating they bind to a site other than the substrate-binding site. nih.gov

The binding mechanism involves the thiourea moiety's sulfur and nitrogen atoms, which can chelate the copper ions in the active site. nih.govresearchgate.net Additionally, hydrophobic interactions and hydrogen bonds with surrounding amino acid residues, such as Glu-256, Phe-264, and Val-283, further stabilize the inhibitor within the active site, blocking substrate access and catalytic activity. nih.govresearchgate.net In some cases, such as with phenylthiourea (B91264) binding to tyrosinase-related protein 1 (TYRP1), the inhibitor does not directly coordinate with the metal ions but instead binds via hydrophobic interactions, physically blocking the entrance to the active site. nih.govrug.nlmdpi.com

| Thiourea Analogue | Inhibition Type | IC₅₀ (µM) | Ki (µM) | Reference |

| Indole-thiourea derivative 4b | Competitive | 5.9 ± 2.47 | Not Reported | mdpi.com |

| 1-Pentanoyl-3-(4-methoxyphenyl) thiourea (4f) | Non-competitive | 1568 ± 10 | 1.10 | nih.gov |

| Thioacetazone | Non-competitive | 14 | Not Reported | nih.gov |

| Ambazone | Non-competitive | 15 | Not Reported | nih.gov |

This table is interactive. Click on the headers to sort the data.

Urease Inhibition: Mechanistic Aspects

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govmdpi.com Its activity in certain bacteria is linked to pathologies such as peptic ulcers and urinary tract infections. Thiourea and its analogues are recognized as effective urease inhibitors. mdpi.com The primary mechanism of inhibition involves the interaction of the thiourea functional group with the two nickel ions at the enzyme's active site. nih.govbiointerfaceresearch.com

The sulfur and nitrogen atoms of the thiourea core structure act as potent ligands that chelate the Ni(II) ions, disrupting the catalytic machinery. nih.gov This binding blocks the access of the natural substrate, urea, to the active site. Molecular docking simulations have shown that thiourea derivatives fit well into the urease binding pocket, where they are stabilized by both hydrophobic contacts and hydrogen bonds with adjacent amino acid residues. biointerfaceresearch.com The structure of the inhibitor, particularly the nature of the substituents on the thiourea backbone, significantly influences its potency. Bulky groups can sometimes hinder the entry of the inhibitor into the active site, reducing its effectiveness. nih.gov

Protease Inhibition: Enzyme Kinetics and Active Site Interactions

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes. The inhibition of specific proteases is a valuable therapeutic approach. Acyl thiourea derivatives have demonstrated notable inhibitory activity against certain proteases, such as proteinase K. nih.gov

The inhibitory mechanism of these compounds is believed to involve interactions with the enzyme's active site. The donor atoms (N, O, S) of the acyl thiourea moiety are crucial for establishing effective binding interactions. nih.gov Enzyme kinetic studies have shown that these compounds can be potent inhibitors, with some derivatives exhibiting IC₅₀ values in the low micromolar range. For instance, a series of pyrimidine-linked acyl thiourea derivatives showed significant proteinase K inhibition, with the most active compound having an IC₅₀ value of 1.790 ± 0.079 μM. nih.gov Structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings of the thiourea derivative are critical for potent inhibition, influencing how the molecule fits into and interacts with the active site of the protease.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Pyrimidine linked acyl thiourea (6a) | Proteinase K | 1.790 ± 0.079 | nih.gov |

| Pyrimidine linked acyl thiourea (6f) | Proteinase K | 1.794 ± 0.080 | nih.gov |

| Pyrimidine linked acyl thiourea (6e) | Proteinase K | 1.795 ± 0.080 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Other Relevant Enzyme Targets and Their Modulation by Thiourea Derivatives

Thiourea derivatives are recognized for their capacity to interact with and modulate the activity of various enzymes, a characteristic that underpins many of their pharmacological effects. dergipark.org.tr The core structure, featuring a C=S group and two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with the active sites of proteins and enzymes. dergipark.org.trresearchgate.net This versatility allows thiourea-based compounds to serve as inhibitors for a range of enzymes implicated in different diseases. nih.gov

Prominent examples of enzymes targeted by thiourea derivatives include urease, cholinesterases, and tyrosinase. Urease, an enzyme involved in bacterial pathogenesis, is a known target, with many thiourea derivatives demonstrating potent inhibitory activity. researchgate.netmdpi.com For instance, certain bis-acyl-thiourea derivatives have shown strong, concentration-dependent inhibition of the urease enzyme. mdpi.com

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial in neurotransmission, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.gov Studies have revealed that various thiourea derivatives can effectively inhibit both AChE and BChE. dergipark.org.trnih.gov The inhibitory potential is often influenced by the specific substituents on the thiourea scaffold. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea has been reported to exhibit significant inhibition against both AChE and BChE. nih.gov

Furthermore, thiourea derivatives have been investigated as inhibitors of other enzymes like tyrosinase, α-amylase, and α-glucosidase, which are relevant to pigmentation disorders and diabetes, respectively. dergipark.org.trresearchgate.net The broad spectrum of enzyme inhibition highlights the potential of the thiourea scaffold in developing targeted therapeutic agents. researchgate.netmdpi.com

| Thiourea Derivative Class/Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | nih.gov |

| Bis-thiourea derivative (UP-1) | Urease | 1.55 ± 0.0288 µM | mdpi.com |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-glucosidase | IC₅₀ = 9.77 mM | researchgate.net |

| General Thiourea Derivatives | Tyrosinase | Varying levels of inhibition reported | dergipark.org.tr |

Molecular Target Identification and Validation in Cellular Systems (In Vitro)

The human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein is a critical viral component that forms a conical core enclosing the viral genome. This capsid is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and integration. nih.govmdpi.com The host cell protein Cyclophilin A (CypA) is a peptidyl-prolyl isomerase that interacts directly with the HIV-1 capsid. nih.govnih.gov This interaction, which occurs after the virus enters a target cell, is a major determinant of HIV-1 replication efficiency. nih.gov CypA is thought to stabilize the viral capsid and may protect it from host restriction factors. nih.govelifesciences.org

Thiourea derivatives have been identified as a class of compounds that can dually target both the HIV-1 capsid and CypA. nih.gov These molecules can disrupt the crucial CA-CypA interaction, thereby inhibiting viral replication. nih.gov The mechanism of action for some thiourea derivatives involves binding to the viral capsid, which can either prevent the recruitment of CypA or alter the stability of the capsid, leading to premature uncoating and failure of the infection process. nih.govelifesciences.org For instance, certain phenylethylthiazolylthiourea (PETT) derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), but other thiourea analogues have been specifically designed to interfere with the functions of the capsid protein itself. nih.govnih.govresearchgate.net By targeting these protein-protein interactions, thiourea derivatives represent a promising avenue for developing antiretroviral agents with a distinct mechanism from many existing drugs. nih.gov

Mortalin, also known as GRP75 or HSPA9, is a mitochondrial member of the heat shock protein 70 (HSP70) family. frontiersin.orgmdpi.com It is frequently overexpressed in various types of cancer and plays a significant role in promoting carcinogenesis. frontiersin.orgfrontiersin.org Mortalin contributes to tumor cell survival and proliferation through several mechanisms, including the inactivation of the tumor suppressor protein p53. frontiersin.orgnih.gov By binding to p53 in the cytoplasm, mortalin prevents its translocation to the nucleus, thereby inhibiting its tumor-suppressive functions like inducing apoptosis. frontiersin.orgnih.gov This mortalin-p53 interaction is considered a cancer-specific therapeutic target. frontiersin.org

Certain thiourea derivatives have been shown to interact with mortalin and disrupt its functions, leading to selective targeting of cancer cells. nih.gov A notable example is SHetA2, a flexible heteroarotinoid with a thiourea moiety, which was found to bind to mortalin. nih.gov This interaction perturbs the binding of mortalin to p53. The disruption of the mortalin-p53 complex allows p53 to translocate to the nucleus and reactivate its apoptotic functions, leading to cancer cell death. nih.gov This mechanism provides a basis for the selective killing of cancer cells, which are often dependent on mortalin for survival, while sparing normal cells where mortalin's functions are different. frontiersin.orgnih.gov In vitro studies have demonstrated that such compounds can induce apoptosis and senescence-like growth arrest in immortalized human cells and various cancer cell lines. nih.gov

Thiourea derivatives can exert their biological effects by modulating various cellular signaling pathways that are fundamental to cell survival, proliferation, and inflammation. mdpi.com Research has shown that these compounds can influence pathways such as those involving mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-κB (NF-κB). mdpi.comnih.gov The modulation of these pathways can lead to downstream effects like the inhibition of angiogenesis (the formation of new blood vessels) and the alteration of cancer cell signaling. mdpi.com

For example, flavonoids, which share some signaling modulation properties with other small molecules, have been shown to affect the JNK and p38 MAPK pathways, as well as the PI3K/Akt/CREB pathway, which are all critical for cell survival and response to stress. nih.gov Similarly, thiourea derivatives can influence these cascades. By interfering with key kinases and transcription factors within these pathways, they can halt the cell cycle, induce apoptosis, and reduce the expression of inflammatory mediators. mdpi.com The ability of thiourea derivatives to interact with and modify these signaling networks is a key aspect of their anticancer and anti-inflammatory potential observed in in vitro studies. mdpi.combiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of thiourea derivatives is highly dependent on their chemical structure, and extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their activity. nih.gov The nature of the substituents on the nitrogen atoms of the thiourea core (N,N'-disubstituted) is a critical determinant of their efficacy as antiviral, anticancer, or enzyme-inhibiting agents. biointerfaceresearch.commdpi.com

In the context of anti-HIV agents, SAR studies on PETT derivatives revealed several key insights. The presence of a heterocyclic ring, such as a thiazole (B1198619) or pyridine, was found to be important for potent activity. researchgate.net Stereochemistry also plays a profound role; for many chiral thiourea compounds, the R-stereoisomers fit better into the NNRTI binding pocket of HIV-1 reverse transcriptase and show significantly more potent anti-HIV activity than their S-enantiomer counterparts. nih.gov Furthermore, the type and position of substituents on aromatic rings are crucial. Halogen substitutions (e.g., chlorine, bromine) on a pyridyl ring, particularly at the 5-position, often enhance activity, likely by making more favorable hydrophobic contacts within the enzyme's binding pocket. nih.govresearchgate.net Conversely, polar groups like a carboxythiazolyl substituent can lead to a lack of activity, suggesting the binding site is intolerant of such groups. researchgate.net

| Structural Feature/Modification | Impact on Biological Activity | Example Context | Reference |

|---|---|---|---|

| Aromatic vs. Aliphatic Substituents | Aromatic rings are often crucial for activity. Compounds without an aromatic ring can show reduced activity. | Anticancer activity | biointerfaceresearch.com |

| Electron-Withdrawing Groups (e.g., -CF₃, -Cl) | Significantly enhances anticancer potency against various cell lines. | Anticancer (Lung cancer) | biointerfaceresearch.com |

| Electron-Donating Groups | Impact varies; can increase or decrease activity depending on the target and overall molecular structure. | General SAR | biointerfaceresearch.com |

| Halogen Substituents on Aromatic Rings | Enhances anti-HIV activity, particularly Cl or Br at the 5-position of a pyridyl ring. In anticancer agents, halogens in the meta position can be effective. | Anti-HIV, Anticancer (NF-κB inhibition) | nih.govbiointerfaceresearch.com |

| Stereochemistry (R vs. S isomers) | R-stereoisomers often show orders of magnitude higher potency against HIV-1 reverse transcriptase compared to S-isomers. | Anti-HIV | nih.gov |

| Heterocyclic Rings (e.g., thiazole, pyridine) | Often a determinant for good anti-HIV activity. | Anti-HIV (NNRTIs) | researchgate.net |

| Piperazine (B1678402) Ring Introduction | Can enhance potency and selectivity. | Anti-leishmanial activity | mdpi.com |

| Polar Groups (e.g., -COOH) | Can abolish activity if the target binding site is hydrophobic. | Anti-HIV (NNRTIs) | researchgate.net |

Conformational Effects on Binding Affinity and Activity

The incorporation of lipophilic groups, such as hydrocarbon substituents, aromatic and heteroaromatic rings, and benzyl (B1604629) moieties, can significantly enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com The spatial arrangement of these groups influences how the molecule interacts with the binding pockets of target proteins and enzymes. For instance, in N-aryl and N,N'-diaryl substituted thioureas, the interactions with key proteins and DNA are often governed by hydrophobic and π-π stacking interactions. biointerfaceresearch.com The specific conformation adopted by the molecule will determine the efficiency of these interactions.

Molecular docking studies on various thiourea derivatives have revealed that their binding affinity is highly dependent on their ability to fit into the active site of a target protein and form favorable interactions, such as hydrogen bonds. biointerfaceresearch.com For example, the difference in activity between some 1,3-bis(4-(trifluoromethyl)phenyl)thiourea and its urea derivative against the A549 lung cancer cell line was attributed to the thiourea's stronger binding affinity for the hydrophobic pocket of K-Ras and its ability to form a hydrogen bond with the Glu37 residue. biointerfaceresearch.com Such specific interactions are only possible if the molecule adopts a suitable conformation.

Investigations into Anti-parasitic Mechanisms (e.g., Leishmania amazonensis, L. major, L. tropica, L. donovani)

Thiourea derivatives have demonstrated significant in vitro activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. Studies have evaluated the efficacy of these compounds against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.

Research has shown that N,N'-disubstituted thioureas can be synthesized to exhibit potent antileishmanial effects. For example, a study on a series of thiourea derivatives against Leishmania amazonensis identified several compounds active against promastigotes, with IC50 values ranging from 21.48 to 189.10 µM, and promisingly low cytotoxicity towards murine peritoneal macrophages. nih.gov The most effective of these compounds also showed activity against the clinically relevant amastigote form, with IC50 values between 70 and 150 µM. nih.gov

In another study focusing on Leishmania amazonensis, two generations of N,N'-disubstituted thiourea derivatives were synthesized and tested. researchgate.net One compound from the first generation demonstrated significant anti-leishmanial activity with an IC50 of 4.9 ± 1.2 µM against amastigotes, showing over 80-fold selectivity compared to the standard drug miltefosine. researchgate.net The introduction of a piperazine ring in the second generation of these analogues enhanced both potency and selectivity, with one compound achieving an IC50 of 1.8 ± 0.5 µM. researchgate.net

Furthermore, certain thiourea-based compounds have shown broad-spectrum activity against multiple Leishmania species. Synthesized derivatives have demonstrated significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes, with IC50 values in the low submicromolar range. rsc.orgbohrium.com One particular compound also exhibited high activity against the amastigotes of L. major. rsc.orgbohrium.com

The following table summarizes the in vitro anti-leishmanial activity of selected thiourea analogues against different Leishmania species and forms.

| Leishmania Species | Parasite Form | Compound/Analogue | IC50 (µM) | Reference |

|---|---|---|---|---|

| L. amazonensis | Amastigote | Thiourea derivative 3e | 4.9 ± 1.2 | researchgate.net |

| L. amazonensis | Amastigote | Piperazine thiourea 5i | 1.8 ± 0.5 | researchgate.net |

| L. major | Promastigote | N-benzoyl analogue 7p | 12.7 | nih.gov |

| L. major, L. tropica, L. donovani | Promastigote | Thiourea derivative 4g, 20a, 20b | Low submicromolar | rsc.orgbohrium.com |

| L. amazonensis | Promastigote | Thiourea derivatives | 21.48 - 189.10 | nih.gov |

| L. amazonensis | Amastigote | Thiourea derivatives | 70 - 150 | nih.gov |

The anti-parasitic mechanism of thiourea derivatives against Leishmania is believed to involve the inhibition of key protozoal enzymes that are essential for the parasite's survival. Molecular docking studies and enzyme inhibition assays have identified several potential molecular targets.

One of the primary proposed mechanisms is the inhibition of enzymes within the folate and glycolytic pathways of the parasite. nih.gov Dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) are two such enzymes that have been identified as potential targets. rsc.orgbohrium.com These enzymes are crucial for the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and certain amino acids. By inhibiting these enzymes, thiourea derivatives can disrupt DNA synthesis and repair, ultimately leading to the parasite's death. The antileishmanial effect of some thiourea compounds has been shown to be reversible by the addition of folic acid, further supporting an antifolate mechanism of action. rsc.orgbohrium.com

Another potential target for N,N'-substituted diamine derivatives, which share structural similarities with some thiourea analogues, is trypanothione (B104310) reductase (TR). mdpi.com TR is a key enzyme in the parasite's defense against oxidative stress and is unique to kinetoplastids, making it an attractive drug target.

Furthermore, some thiourea derivatives have been observed to affect the cell cycle of Leishmania promastigotes, suggesting interference with cellular division processes. nih.gov The multi-target nature of these compounds, potentially inhibiting several key enzymes in different metabolic pathways, could contribute to their potent leishmanicidal activity. mdpi.com

Exploration of Anti-cancer Mechanisms (In Vitro Cell Line Studies)

Thiourea derivatives have been shown to exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Several studies have provided evidence that these compounds can trigger apoptosis. For instance, benzothiazolylthiocarbamides, a class of thiourea derivatives, have been shown to induce apoptosis in cancer cell lines. bakhtiniada.ru Flow cytometry analysis of HT-29 colon cancer cells treated with 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea revealed a significant increase in the apoptotic cell population. bakhtiniada.ru Similarly, certain N,N'-diarylthiourea derivatives have been found to cause a notable increase in both early and late apoptotic cells in the MCF-7 breast cancer cell line. nih.gov This apoptotic induction is often associated with the activation of caspases, such as caspase-3, which are key executioner enzymes in the apoptotic pathway. nih.gov

In addition to inducing apoptosis, thiourea analogues can also cause cell cycle arrest, preventing cancer cells from proliferating. Treatment of MCF-7 breast cancer cells with an N,N'-diarylthiourea derivative led to an arrest of the cell cycle in the S phase. nih.gov Other studies have shown that different thiourea derivatives can induce cell cycle arrest at various phases, including the G2/M phase, in different cancer cell types. nih.gov For example, some 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against colon and prostate cancer cells, with their mechanism of action linked to strong pro-apoptotic activity. nih.gov

The anti-cancer activity of thiourea derivatives has been evaluated against a range of human cancer cell lines, demonstrating varying degrees of cytotoxicity.

Breast Cancer: Several thiourea analogues have shown promising activity against breast cancer cell lines such as MCF-7. nih.govnih.gov For instance, N-benzoyl-3-allylthiourea (BATU) exhibited higher cytotoxic effects on the MCF-7/HER-2 cell line (IC50 value of 0.64 mM) compared to the MCF-7 cell line (IC50 value of 1.47 mM). nih.gov This suggests a potential for these compounds in treating specific subtypes of breast cancer. Other N,N'-diarylthiourea derivatives have also been shown to suppress the growth of MCF-7 cells. nih.gov

Prostate and Liver Cancer: The anti-cancer potential of thiourea benzamide (B126) derivatives and their metal complexes has been investigated against human prostate cancer (PC3) and human liver cancer (HepG2) cell lines. tjnpr.org A copper-based complex of a thiourea benzamide ligand exhibited moderate activity against both PC3 and HepG2 cell lines. tjnpr.org

Lung Cancer: Certain thiourea derivatives have demonstrated activity against lung cancer cell lines. For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective in reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com